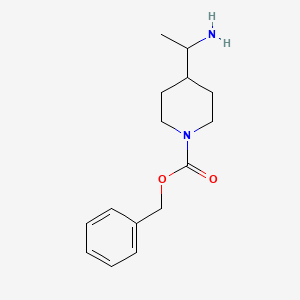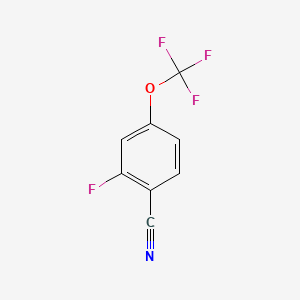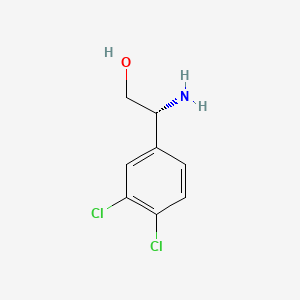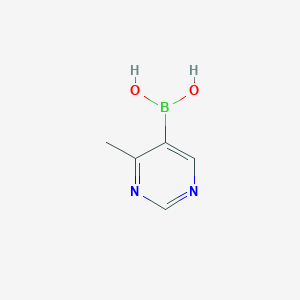
(4-Methylpyrimidin-5-YL)boronic acid
Vue d'ensemble
Description
“(4-Methylpyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1337912-87-4 . It has a molecular weight of 137.93 and its IUPAC name is 4-methyl-5-pyrimidinylboronic acid . The compound is typically stored in a freezer .
Molecular Structure Analysis
The molecular structure of “(4-Methylpyrimidin-5-YL)boronic acid” is represented by the formula C5H7BN2O2 . The InChI code for this compound is 1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Methylpyrimidin-5-YL)boronic acid” are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
“(4-Methylpyrimidin-5-YL)boronic acid” has a molecular weight of 137.93 . It is typically stored in a freezer .Applications De Recherche Scientifique
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods of Application : The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes : Detection can be at the interface of the sensing material or within the bulk sample .
-
Therapeutics and Separation Technologies
- Field : Medicinal Chemistry
- Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Methods of Application : This involves the use of boronic acids in synthetic receptors for low molecular compounds, the interaction of boronic acids with proteins, their manipulation and cell labeling .
- Results or Outcomes : Boronic acids were also used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
-
Peptide Modifications
- Field : Biochemistry
- Application Summary : Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities .
- Methods of Application : This includes the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces .
- Results or Outcomes : This effort has led to broad applications .
Safety And Hazards
Orientations Futures
Boronic acids, including “(4-Methylpyrimidin-5-YL)boronic acid”, are valuable building blocks in organic synthesis . They are involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Therefore, the future directions of “(4-Methylpyrimidin-5-YL)boronic acid” could involve its use in the development of new synthetic methodologies and the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
(4-methylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGDIQZAMOHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyrimidin-5-YL)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



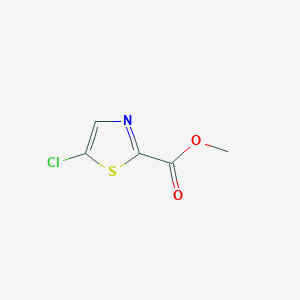
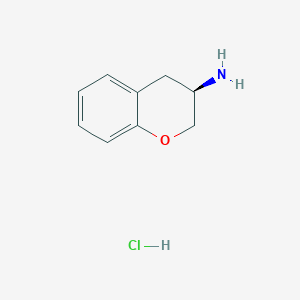
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)
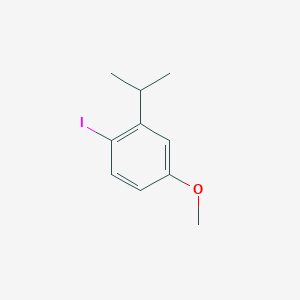
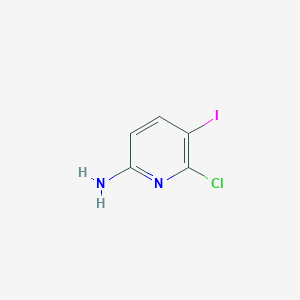
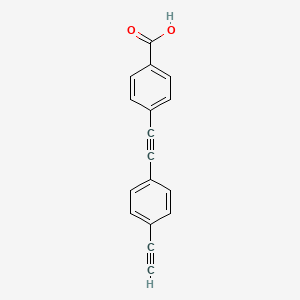
![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)
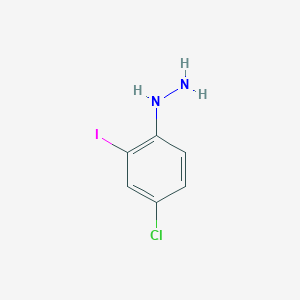
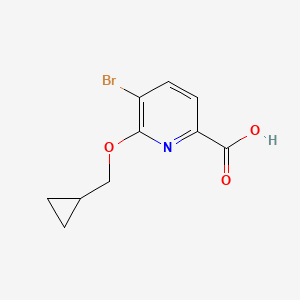
![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
